2-(Diisopropylamino)ethanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(2)9(5-6-10)8(3)4;/h7-8,10H,5-6H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMTWIPIMQPLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605454 | |
| Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63051-68-3 | |
| Record name | 2-[Di(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Amino Alcohols in Synthetic Chemistry
Amino alcohols are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. solubilityofthings.com This dual functionality makes them highly versatile and valuable building blocks in modern synthetic chemistry. solubilityofthings.com They are a prevalent motif in a wide array of molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.net The ability of the amino and hydroxyl groups to participate in a variety of chemical transformations allows for the construction of complex molecular architectures with a high degree of stereocontrol. diva-portal.org
In synthetic chemistry, amino alcohols are frequently employed as chiral auxiliaries and ligands in asymmetric catalysis, guiding reactions to produce a specific stereoisomer of the target molecule. diva-portal.org They serve as crucial precursors for the synthesis of more complex chiral molecules, including other biologically active compounds. rsc.org The development of efficient synthetic routes to enantiomerically pure amino alcohols, such as through catalytic asymmetric hydrogenation, is an active area of research due to the importance of these compounds in the pharmaceutical industry. researchgate.netacs.org Traditional synthesis methods often required extensive use of protecting groups, but modern approaches, including electrocatalytic radical cross-couplings, offer more direct and streamlined access to this vital class of molecules. researchgate.net
Overview of Primary Research Domains for 2 Diisopropylamino Ethanol and Its Hydrochloride Salt
2-(Diisopropylamino)ethanol (B145969) and its hydrochloride salt are subjects of significant interest in several research domains, primarily due to their roles as versatile intermediates and building blocks in organic synthesis. The free base, 2-(diisopropylamino)ethanol, is a colorless to pale yellow liquid, while its hydrochloride salt is typically a white to off-white crystalline solid. cymitquimica.comcymitquimica.com The hydrochloride form enhances water solubility compared to the free base. cymitquimica.com
The primary application of these compounds is in the synthesis of more complex molecules. solubilityofthings.com 2-(Diisopropylamino)ethanol is a key starting material for producing various chemicals, including pharmaceuticals and agrochemicals. solubilityofthings.cominnospk.com For instance, it is a critical intermediate in the production of certain anticholinergic drugs. innospk.com Its derivative, 2-(diisopropylamino)ethyl chloride hydrochloride, which can be synthesized from the parent alcohol, is an important building block used in alkylation reactions to introduce the diisopropylaminoethyl group into various substrates, including active pharmaceutical ingredients (APIs). sigmaaldrich.comshreeganeshchemical.com Research focuses on leveraging the unique properties of the diisopropylamino group in the development of new therapeutic agents. solubilityofthings.com
Below are the physicochemical properties of 2-(Diisopropylamino)ethanol and its hydrochloride salt.
Table 1: Physicochemical Properties of 2-(Diisopropylamino)ethanol
| Property | Value |
|---|---|
| CAS Number | 96-80-0 sigmaaldrich.com |
| Molecular Formula | C₈H₁₉NO sigmaaldrich.com |
| Molecular Weight | 145.24 g/mol sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.cominnospk.com |
| Boiling Point | 187-192 °C sigmaaldrich.com |
| Melting Point | -39 °C sigmaaldrich.com |
| Density | 0.826 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.442 sigmaaldrich.com |
| Solubility | Soluble in polar solvents like water and alcohols; limited solubility in non-polar solvents. solubilityofthings.comcymitquimica.com |
Table 2: Physicochemical Properties of 2-(Diisopropylamino)ethanol Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 63051-68-3 cymitquimica.com |
| Molecular Formula | C₈H₂₀ClNO cymitquimica.com |
| Molecular Weight | 181.7 g/mol cymitquimica.com |
| Appearance | White to off-white crystalline solid cymitquimica.com |
| Melting Point | 131-134 °C sigmaaldrich.com |
| pH | 4.0-4.5 (10 g/L in H₂O at 20 °C) sigmaaldrich.com |
| Solubility | Soluble in water cymitquimica.com |
Structural Basis for Reactivity and Application Diversity
Preparation of 2-(Diisopropylamino)ethanol (Free Base)
The creation of the free base, an oily, colorless liquid, is the foundational step in producing the target compound. chembk.comwikipedia.org
A primary method for synthesizing 2-(dialkylamino)ethanols involves the nucleophilic substitution reaction between a dialkylamine and a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. In this reaction, the nitrogen atom of diisopropylamine (B44863) acts as the nucleophile, attacking the electrophilic carbon atom of the haloethanol that is bonded to the halogen. This displaces the halide ion and forms the carbon-nitrogen bond.
The reaction is often carried out in a high-pressure reaction vessel (autoclave) due to the volatility of the reactants, particularly if using chloroethane (B1197429) as a proxy for the reactivity of a chloro-substituted alkane. google.com To enhance the reaction rate, a catalyst such as sodium iodide (NaI) or potassium iodide (KI) can be added. google.com The iodide ion, being a better leaving group than chloride, can transiently replace the chlorine atom, accelerating the substitution. The use of excess diisopropylamine can also drive the reaction to completion. google.com
The synthesis of the precursor, 2-(dialkylamino)ethyl chloride, is typically achieved by treating the corresponding amino alcohol with thionyl chloride in a solvent like chloroform (B151607). umich.edu Careful temperature control is necessary during this step to prevent the formation of byproducts. umich.edu
Table 1: Representative Conditions for N-Alkylation of Diisopropylamine Note: This data is analogous, based on the synthesis of N,N-diisopropylethylamine from diisopropylamine and ethyl chloride, illustrating the principles of nucleophilic substitution.
| Reactant 1 | Reactant 2 | Catalyst | Molar Ratio (Amine:Halide) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |
|---|---|---|---|---|---|---|
| Diisopropylamine | Ethyl Chloride | NaI | 2:1 | 150 | 1.0 | 8 |
| Diisopropylamine | Ethyl Chloride | KI | 3:1 | 230 | 2.5 | 4 |
| Diisopropylamine | Ethyl Chloride | FeI₃ | 4:1 | 200 | 2.0 | 5 |
The most prevalent alternative and industrial method for preparing 2-(Diisopropylamino)ethanol is through the reaction of diisopropylamine with ethylene (B1197577) oxide. chembk.comgoogle.com This process involves the ring-opening of the epoxide by the amine. The diisopropylamine attacks one of the carbon atoms of the ethylene oxide ring, leading to the formation of the desired amino alcohol.
This reaction is typically performed by cooling diisopropylamine (sometimes in an aqueous solution, though anhydrous methods are more efficient) and then introducing ethylene oxide gas. chembk.comgoogle.com The reaction is exothermic and the temperature is controlled, often allowed to rise naturally to 20-30°C before being maintained at a higher temperature (e.g., 40-50°C) to ensure completion. chembk.com
Another alternative approach involves the alkylation of a primary amino alcohol. For instance, a related compound was synthesized by the alkylation of 2-(methylamino)ethanol (B44016) with 1-iodopropane, suggesting that N-alkylation of a pre-existing amino alcohol is a viable, albeit potentially more complex, synthetic strategy. umich.edu
Conversion to 2-(Diisopropylamino)ethanol Hydrochloride
The free base of 2-(Diisopropylamino)ethanol is often converted to its hydrochloride salt to create a more stable, solid, and water-soluble form. solubilityofthings.com
The conversion to the hydrochloride salt is an acid-base reaction. The lone pair of electrons on the tertiary nitrogen atom of the diisopropylamino group acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid. researchgate.net
A common laboratory procedure involves dissolving the 2-(Diisopropylamino)ethanol free base in a suitable low-boiling aprotic solvent, such as diethyl ether or toluene. researchgate.net A solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. researchgate.net As the salt forms, its solubility in the nonpolar solvent is low, causing it to precipitate out of the solution. researchgate.net The solid hydrochloride salt can then be collected by filtration. researchgate.net An alternative method involves passing HCl gas directly through a solution of the amine. researchgate.net
The primary method for purifying the crude this compound is recrystallization. google.comgoogle.com This technique relies on the principle that the solubility of the salt is significantly higher in a hot solvent than in a cold one.
The crude, solid salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. google.com Ethanol (B145695), methanol, or a combination of ethanol and diethyl ether are commonly used for this purpose. google.comresearchgate.net Once a clear solution is obtained, it is allowed to cool gradually. As the temperature drops, the solubility decreases, and pure crystals of the hydrochloride salt form, leaving impurities behind in the solvent. google.com The purified crystals are then collected by filtration, often washed with a cold solvent (like diethyl ether) to remove any residual impurities, and dried under a vacuum. researchgate.net
Table 2: Solvents for Purification of Amine Salts
| Purification Step | Solvent(s) | Purpose |
|---|---|---|
| Recrystallization | Ethanol | Dissolving crude salt for crystallization |
| Recrystallization | Methanol | Alternative solvent for crystallization |
| Recrystallization | Ethanol / Diethyl Ether | Solvent mixture for controlled crystallization researchgate.net |
| Washing | Diethyl Ether | Washing filtered crystals to remove soluble impurities researchgate.net |
Industrial Production Considerations and Scalability
For large-scale production, the synthesis via the addition of ethylene oxide to diisopropylamine is the preferred route due to its efficiency and atom economy. google.com Industrial processes are designed to be continuous and to maximize yield and purity while minimizing costs and waste. google.com
A patented industrial method describes a process that avoids using an aqueous solution of diisopropylamine, which enhances the plant's efficiency and prevents the side reaction of ethylene oxide with water to form ethylene glycol. google.com The process involves several key stages:
Reaction: Diisopropylamine and a catalyst (such as potassium hydroxide (B78521) or zinc chloride) are charged into a reaction kettle. The molar ratio of diisopropylamine to ethylene oxide is kept high (e.g., 2:1 to 8:1) to favor the complete conversion of ethylene oxide and reduce side reactions. google.com Ethylene oxide is introduced at a controlled rate while maintaining the reaction temperature between 30°C and 150°C. google.com
Separation: The resulting mixture is fed into a continuous deamination tower. Here, excess diisopropylamine is removed under specific temperature and pressure conditions (e.g., tower top temperature of 30-100°C) and recycled back into the process. google.com
Purification: The crude product from the bottom of the deamination tower is then sent to a refining tower. Final purification is achieved through vacuum distillation, which separates the high-purity 2-(Diisopropylamino)ethanol (e.g., >99.7%) from any remaining low-boiling components and high-boiling residues. google.com
This continuous, multi-stage process allows for high throughput, efficient recycling of unreacted materials, and consistent production of a high-purity product, making it highly scalable for industrial demands. google.com
Table 3: Industrial Synthesis Parameters (Ethylene Oxide Route)
| Parameter | Value/Range | Reference |
|---|---|---|
| Reactant Molar Ratio (Diisopropylamine:Ethylene Oxide) | 1:1 to 10:1 (2:1 to 8:1 preferred) | google.com |
| Catalyst | Potassium Hydroxide, Zinc Chloride | google.com |
| Reaction Temperature | 10 - 180°C (30 - 150°C preferred) | google.com |
| Deamination Tower Pressure | -0.1 to 0.1 MPa | google.com |
| Refining Tower Pressure | -0.1 to -0.05 MPa (Vacuum) | google.com |
| Final Product Purity | >99.7% | google.com |
Role as a Tertiary Amine in Organic Transformations
2-(Diisopropylamino)ethanol is classified as an amino alcohol, containing a sterically hindered tertiary amine. solubilityofthings.comchemicalbook.com This structural feature is central to its reactivity. As a tertiary amine, it functions primarily as a base, capable of neutralizing acids in exothermic reactions to form the corresponding ammonium (B1175870) salt and water. chemicalbook.comechemi.com The bulky isopropyl groups attached to the nitrogen atom modulate its nucleophilicity, making it a non-nucleophilic base in many contexts, which is a desirable characteristic in various organic syntheses to avoid side reactions.
In organic transformations, tertiary amines are widely used as catalysts or reagents. They can facilitate reactions by deprotonating acidic protons, thereby generating reactive intermediates. For instance, in dehydrohalogenation reactions, a tertiary amine can act as a base to promote the elimination of HX from an alkyl halide. The general reactivity profile indicates potential incompatibility with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. chemicalbook.comechemi.com Its role is often as a building block in alkylation reactions to introduce the diisopropylaminoethyl group into various substrates. sigmaaldrich.com
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO | chemicalbook.com |
| Molecular Weight | 145.24 g/mol | pharmacompass.com |
| Appearance | Colourless to slightly yellow liquid/oil | chemicalbook.com |
| Boiling Point | 187-192 °C | chemicalbook.com |
| Density | 0.826 g/mL at 25 °C | chemicalbook.com |
**3.2. Catalytic Activity of 2-(Diisopropylamino)ethanol in Chemical Reactions
The dual functionality of 2-(Diisopropylamino)ethanol makes it an interesting candidate for catalytic applications, participating in both base-catalyzed and enzyme-mediated reactions.
Catalytic Activity of 2-(Diisopropylamino)ethanol in Chemical Reactions
Catalysis in Condensation Reactions (e.g., Knoevenagel)
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds, typically between an aldehyde or ketone and a compound with an active methylene (B1212753) group. nih.govrsc.org This reaction is generally catalyzed by a weak base, such as a primary, secondary, or tertiary amine. nih.gov
2-(Diisopropylamino)ethanol, as a tertiary amine, can function as a catalyst in this reaction. The mechanism involves the amine acting as a base to deprotonate the active methylene compound (like ethyl cyanoacetate), generating a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting intermediate subsequently eliminates a molecule of water to yield the final α,β-unsaturated product. d-nb.info The efficiency and rate of the Knoevenagel condensation are influenced by the nature of the catalyst, the solvent, and the reaction conditions. rsc.orgd-nb.info Studies have shown that both the acidic and basic properties of a catalyst can be crucial for achieving high reaction rates. rsc.org
Enzyme-Catalyzed Reactions (e.g., Carbonyl Reductase Systems)
Carbonyl reductases are a family of oxidoreductase enzymes that catalyze the reduction of a wide range of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols. nih.govwikipedia.org These enzymatic reactions are highly valued in industrial biotechnology for their excellent enantioselectivity, mild reaction conditions, and minimal by-product formation. nih.gov The system utilizes a cofactor, typically NADPH or NADH, which is oxidized during the reduction of the substrate. wikipedia.orgtaylorandfrancis.com
2-(Diisopropylamino)ethanol has been specifically mentioned for its use in a method for preparing Fluvardiol, a process catalyzed by a carbonyl reductase. chemicalbook.com In such a system, a precursor ketone is stereoselectively reduced to the desired chiral alcohol. The enzyme provides the chiral environment for the transfer of a hydride from the cofactor to the carbonyl group, leading to a product with high optical purity. The performance of these biocatalytic systems can be optimized by adjusting parameters like pH, temperature, and substrate concentration to enhance enzyme activity and stability. taylorandfrancis.com
| Reaction Type | Role of 2-(Diisopropylamino)ethanol | Key Mechanistic Step |
| Knoevenagel Condensation | Base Catalyst | Deprotonation of active methylene compound |
| Enzyme-Catalyzed Reduction | Substrate/Reagent | Used in a method involving carbonyl reductase |
Reactivity with Carbon Dioxide for Absorption Studies
The capture of carbon dioxide (CO₂) from industrial flue gases is a critical area of research to mitigate greenhouse gas emissions. e3s-conferences.org Aqueous amine solutions are the most established technology for this purpose. Tertiary amino alcohols like 2-(Diisopropylamino)ethanol are of interest in this field.
Unlike primary or secondary amines, which can react with CO₂ to form stable carbamates, tertiary amines primarily react with CO₂ in the presence of water to form bicarbonate. researchgate.net The mechanism is believed to proceed as follows:
The tertiary amine acts as a base, abstracting a proton from a water molecule to form a hydroxyl ion and a protonated amine.
The hydroxyl ion then attacks the electrophilic carbon atom of the CO₂ molecule, forming a bicarbonate ion.
Studies on similar tertiary amines, such as N,N-diethylethanolamine (DEEA), show that their partial pressure can increase with CO₂ loading due to the increased ionic strength of the solution, which raises the amine's activity coefficient. researchgate.netresearchgate.net The presence of the hydroxyl group on the amino alcohol can also influence the reaction mechanism, potentially participating in the formation of carbonate species, especially in non-aqueous solvents like ethylene glycol. researchgate.netmdpi.com The efficiency of CO₂ absorption and desorption is a key factor, with research focusing on optimizing the amine structure and solvent composition to reduce the energy penalty associated with solvent regeneration. e3s-conferences.orgbohrium.com
Stability Studies and Chemical Degradation Pathways
Understanding the chemical stability and potential degradation pathways of 2-(Diisopropylamino)ethanol and its hydrochloride salt is essential for its application and storage. Stability data sheets indicate that the compound is stable under recommended storage conditions, but it is incompatible with acids and strong oxidizing agents. chemicalbook.comgtilaboratorysupplies.com
Forced degradation, or stress testing, is a standard approach to identify likely degradation products and establish degradation pathways. nih.gov This involves subjecting the compound to conditions more severe than those used for accelerated stability testing. nih.gov For 2-(Diisopropylamino)ethanol, this would typically involve investigating its stability under the following conditions:
Hydrolytic Degradation: Testing across a range of pH values (acidic, neutral, basic) at elevated temperatures to determine susceptibility to hydrolysis.
Oxidative Degradation: Exposing the compound to oxidizing agents, such as hydrogen peroxide, to identify potential oxidation products. The tertiary amine and the alcohol group are potential sites for oxidation.
Photolytic Degradation: Exposing the compound to light (UV and visible) to assess its photosensitivity and identify any photoproducts.
Thermal Degradation: Heating the compound in solid or solution form to evaluate its stability at high temperatures and identify thermally induced degradants.
The degradation products would be separated, identified, and characterized using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov This information is crucial for understanding the molecule's chemical behavior and ensuring its purity and integrity over time. nih.govnih.gov
Polymer Science Applications of 2 Diisopropylamino Ethyl Methacrylate Derivatives
Synthesis of 2-(Diisopropylamino)ethyl Methacrylate (B99206) Monomers
The synthesis of 2-(diisopropylamino)ethyl methacrylate (DPAEMA) is typically achieved through the esterification of methacryloyl chloride with 2-(diisopropylamino)ethanol (B145969). This reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The process requires careful control of temperature to prevent unwanted side reactions and polymerization of the methacrylate group. The resulting monomer is then purified, commonly through distillation or column chromatography, to remove impurities that could interfere with subsequent polymerization processes. The purity of the monomer is crucial for achieving well-defined polymers with predictable properties.
Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)
To harness the full potential of DPAEMA, controlled radical polymerization (CRP) techniques are frequently employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.
Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of DPAEMA. This technique typically involves an alkyl halide initiator and a transition-metal complex, such as a copper-ligand complex, as a catalyst. The controlled nature of ATRP allows for the synthesis of well-defined DPAEMA homopolymers and block copolymers.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP method for DPAEMA. RAFT polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. This technique offers excellent control over the polymerization process and is compatible with a wide range of functional groups, making it suitable for creating complex polymer architectures incorporating DPAEMA.
Kinetics and Mechanism Studies in Controlled Polymerizations
Kinetic studies of the controlled polymerization of DPAEMA are essential for understanding the reaction mechanism and optimizing polymerization conditions. For instance, in the RAFT polymerization of DPAEMA, kinetic analysis has shown a linear increase in polymer molecular weight with monomer conversion, which is a hallmark of a controlled process. The pseudo-first-order kinetic plot, where the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time is linear with time, further confirms the controlled nature of the polymerization. These studies help in determining the rate of polymerization and the lifetime of the propagating radicals.
Optimization of Polymerization Conditions for Molecular Weight Control and Low Dispersity
Achieving precise control over the molecular weight and maintaining a low dispersity (a measure of the uniformity of polymer chain lengths) is a primary goal in polymer synthesis. In the context of DPAEMA polymerization, this is accomplished by carefully tuning various reaction parameters.
For ATRP, key parameters include the ratio of monomer to initiator, the concentration and type of catalyst (copper salt) and ligand, the solvent, and the temperature. For RAFT polymerization, the crucial factors are the choice and concentration of the RAFT agent, the initiator concentration, the monomer concentration, and the reaction temperature. Optimization of these conditions allows for the synthesis of DPAEMA-based polymers with predictable molecular weights and dispersity values typically below 1.3, indicating a high degree of control.
Design and Characterization of pH-Responsive Polymers and Copolymers
The defining feature of poly(2-(diisopropylamino)ethyl methacrylate) (PDPAEMA) is its pH-responsiveness. The tertiary amine groups in the DPAEMA units have a pKa (acid dissociation constant) in the physiological range. At pH values below its pKa, the amine groups become protonated, rendering the polymer hydrophilic and soluble in water. Conversely, at pH values above the pKa, the amine groups are deprotonated and the polymer becomes hydrophobic, leading to its precipitation or aggregation in aqueous solutions.
This sharp and reversible pH-dependent transition is the basis for the design of a wide array of "smart" materials. Copolymers containing DPAEMA blocks can be designed to exhibit complex pH-responsive behaviors. For example, diblock copolymers composed of a hydrophilic block and a pH-responsive PDPAEMA block can self-assemble into various nanostructures, such as micelles or vesicles, in response to pH changes. The pH at which this transition occurs can be tuned by copolymerizing DPAEMA with other monomers.
Fabrication of Polymeric Nanostructures and Vesicles
The self-assembly of DPAEMA-containing block copolymers in aqueous solutions is a powerful method for fabricating a variety of nanostructures. Typically, these copolymers consist of a permanently hydrophilic block and a pH-responsive PDPAEMA block.
At pH values where the PDPAEMA block is hydrophobic, these block copolymers can self-assemble into core-shell micelles, with the hydrophobic PDPAEMA forming the core and the hydrophilic block forming the corona. These micelles can encapsulate hydrophobic molecules in their cores, making them promising candidates for drug delivery systems.
Furthermore, under specific conditions, these block copolymers can form more complex structures known as polymersomes, or polymeric vesicles. These are hollow spheres with a bilayer membrane, analogous to biological liposomes. Polymersomes can encapsulate hydrophilic molecules in their aqueous interior and hydrophobic molecules within their membrane, offering a versatile platform for the co-delivery of different types of therapeutic agents. The size and morphology of these nanostructures can be controlled by factors such as the block copolymer composition, molecular weight, and the pH of the solution.
Surface Functionalization and Polymer Brush Synthesis using Derivatives
The ability to graft PDPAEMA chains onto surfaces allows for the creation of "smart" surfaces with tunable properties. This is often achieved by synthesizing polymer brushes, where polymer chains are densely tethered to a substrate.
Surface-initiated ATRP (SI-ATRP) is a common technique used to grow well-defined PDPAEMA brushes from various surfaces, such as silicon wafers, gold, and nanoparticles. These polymer brushes can dramatically alter the surface properties in response to pH changes. For example, a surface modified with PDPAEMA brushes can switch between being hydrophilic and hydrophobic. This has applications in controlling cell adhesion, regulating fluid flow in microfluidic devices, and creating surfaces with tunable wettability and lubrication.
Below is a table summarizing key findings from research on DPAEMA-based polymers:
| Polymer System | Polymerization Technique | Key Findings |
| PDPAEMA-b-P(MEO2MA-co-OEGMA) | RAFT | Forms micelles and vesicles; pH and temperature responsive. |
| P(DMAEMA-co-DPAEMA) | RAFT | Synthesis of statistical copolymers with tunable cloud point temperatures. |
| PDPAEMA-b-PHPMA | RAFT | pH-responsive block copolymers forming micelles. |
| PDPAEMA-b-POEGMA | RAFT | Self-assembly into micelles and vesicles. |
| PDPAEMA brushes on silicon | SI-ATRP | Surface with switchable wettability and protein adhesion. |
Role As a Chemical Precursor and Building Block in Specialized Synthesis
Intermediate in the Formation of Complex Organic Scaffolds
The unique structural characteristics of 2-(Diisopropylamino)ethanol (B145969) make it a valuable reagent in the synthesis of complex organic scaffolds, which are core structures for building diverse molecular libraries. solubilityofthings.commdpi.com Chemists utilize such building blocks to generate novel molecules with potential applications in medicinal chemistry and chemical biology. nih.gov The presence of both an amine and an alcohol functional group allows for a wide range of chemical transformations, enabling its incorporation into larger, polycyclic systems. solubilityofthings.com
The synthesis of complex molecules often involves the strategic joining of multiple organic building blocks to create functional agents. mdpi.com 2-(Diisopropylamino)ethanol can act as a "hub" in such constructions. For example, in scaffold diversity synthesis, a common strategy is to perform cascade reactions on a core structure to build new rings and increase molecular complexity. nih.gov The amine or alcohol group of 2-(Diisopropylamino)ethanol can participate in annulation (ring-forming) reactions, contributing to the assembly of intricate three-dimensional structures. nih.gov Its derivatization is a powerful approach to generate new molecules for biological screening. nih.gov
Derivatization to Related Halogenated Amines (e.g., 2-(Diisopropylamino)ethyl chloride hydrochloride)
A primary and significant chemical transformation of 2-(Diisopropylamino)ethanol is its conversion to the corresponding halogenated amine, most notably 2-(Diisopropylamino)ethyl chloride hydrochloride. sigmaaldrich.comshreeganeshchemical.com This derivatization is typically achieved by treating the parent alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂). orgsyn.org The reaction involves the replacement of the hydroxyl (-OH) group with a chlorine atom, a transformation that significantly enhances the molecule's electrophilicity, making it a highly useful alkylating agent. orgsyn.org
The synthesis must be conducted with care, typically in a well-ventilated hood, as the reaction with thionyl chloride is very exothermic and evolves noxious gases like sulfur dioxide and hydrogen chloride. orgsyn.org The resulting product, 2-(Diisopropylamino)ethyl chloride hydrochloride, is a crystalline solid. sigmaaldrich.com It serves as a key building block for introducing the diisopropylaminoethyl group [-CH₂CH₂N(i-Pr)₂] into various substrates through alkylation reactions. sigmaaldrich.com This moiety is found in a range of more complex chemical structures.
Table 1: Physicochemical Properties of 2-(Diisopropylamino)ethanol and its Chloride Derivative
| Property | 2-(Diisopropylamino)ethanol | 2-(Diisopropylamino)ethyl chloride hydrochloride |
|---|---|---|
| CAS Number | 96-80-0 wikipedia.org | 4261-68-1 sigmaaldrich.com |
| Molecular Formula | C₈H₁₉NO wikipedia.org | C₈H₁₉Cl₂N sigmaaldrich.com |
| Molecular Weight | 145.24 g/mol wikipedia.org | 200.15 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid wikipedia.org | Crystals sigmaaldrich.com |
| Boiling Point | 187-192 °C sigmaaldrich.com | N/A |
| Melting Point | -39.2 °C wikipedia.org | 131-134 °C sigmaaldrich.com |
| Key Feature | Amino alcohol functionality solubilityofthings.com | Electrophilic alkylating agent |
Formation of Phosphonothiolate Analogs
2-(Diisopropylamino)ethanol is a key precursor in the multi-step synthesis of specific organophosphorus compounds, particularly phosphonothiolates. This process first involves the conversion of 2-(Diisopropylamino)ethanol to its thiol analog, 2-(Diisopropylamino)ethanethiol. nih.gov In this intermediate, the hydroxyl group of the parent molecule is replaced by a thiol (-SH) group, which enables sulfur-based reactivity.
This thiol intermediate, 2-(Diisopropylamino)ethanethiol, is a critical component for producing certain phosphonothiolates. The synthesis involves the reaction of the thiol with a suitable phosphonyl chloride, leading to the formation of a P-S (phosphorus-sulfur) bond characteristic of phosphonothiolates. One of the most well-documented compounds synthesized through this pathway is O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate. nih.gov
Precursor in the Synthesis of Specific Chemical Agents and Related Compounds
Due to its chemical structure and reactivity, N,N-Diisopropylaminoethanol (the free base of 2-(Diisopropylamino)ethanol hydrochloride) is identified as a precursor in the production of specific chemical agents. wikipedia.orgchemchart.com International bodies and chemical regulations classify it as a scheduled chemical due to its role as an intermediate in the synthesis of the VX nerve agent. chemchart.comopcw.org
The synthesis pathway to VX utilizes derivatives of 2-(Diisopropylamino)ethanol. Specifically, the intermediate 2-(Diisopropylamino)ethanethiol is reacted to form the final phosphonothiolate structure known as VX. nih.gov Both 2-(Diisopropylamino)ethanol and its chlorinated derivative, 2-(Diisopropylamino)ethyl chloride hydrochloride, are listed as controlled chemical precursors because of their potential use in this synthesis. nih.govopcw.org
Development of Functionalized Materials via Chemical Transformation
The reactive nature of the amino and hydroxyl groups in 2-(Diisopropylamino)ethanol allows for its use in the development of functionalized materials. rsc.org By incorporating this molecule onto a larger substrate or into a polymer chain, materials with specific chemical or physical properties can be engineered. For example, amino alcohols are used to functionalize surfaces to anchor nanoparticles or to modulate the electronic properties of a material. rsc.org
A well-established analogy is the use of the similar compound, diethylethanolamine (DEAE), to produce DEAE-cellulose resin. wikipedia.org This material is a functionalized polysaccharide widely used in biochemistry for ion exchange chromatography. wikipedia.org Similarly, 2-(Diisopropylamino)ethanol can be chemically bonded to various substrates. Its use in polymer synthesis has been noted, where it can be incorporated as a monomer to introduce pendant amino groups, which can influence the polymer's properties, such as its basicity, solubility, or ability to coordinate with metals.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| 2-(Diisopropylamino)ethanol | C₈H₁₉NO | 96-80-0 |
| This compound | C₈H₂₀ClNO | 63051-68-3 |
| 2-(Diisopropylamino)ethyl chloride hydrochloride | C₈H₁₉Cl₂N | 4261-68-1 |
| 2-(Diisopropylamino)ethanethiol | C₈H₁₉NS | 5842-07-9 |
| O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX) | C₁₁H₂₆NO₂PS | 50782-69-9 |
| Thionyl chloride | SOCl₂ | 7719-09-7 |
| Diethylethanolamine (DEAE) | C₆H₁₅NO | 100-37-8 |
Advanced Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is fundamental to verifying the molecular structure and purity of 2-(Diisopropylamino)ethanol (B145969) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and purity verification of 2-(Diisopropylamino)ethanol and its hydrochloride salt. While complete spectral data for the hydrochloride salt is not publicly available, analysis of the free base, 2-(Diisopropylamino)ethanol, provides foundational data for structural confirmation.
In a typical ¹H NMR spectrum of the free base recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments of the molecule are observed. The integration of these signals allows for the quantification of protons in each environment, confirming the molecule's structure. For the hydrochloride salt, the protonation of the tertiary amine would lead to significant downfield shifts of the adjacent protons (on the ethyl and isopropyl groups), and a different solvent such as D₂O or DMSO-d₆ would be used.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the carbon skeleton and the presence of functional groups.
Interactive Data Table: ¹H NMR Data for 2-(Diisopropylamino)ethanol (Free Base) in CDCl₃
| Assignment | Chemical Shift (ppm) | Description |
| A | 3.459 | Triplet, -CH₂- protons adjacent to the hydroxyl group |
| B | 3.22 | Hydroxyl (-OH) proton |
| C | 3.050 | Methine (-CH-) protons of the isopropyl groups |
| D | 2.631 | Triplet, -CH₂- protons adjacent to the nitrogen atom |
| E | 1.030 | Doublet, methyl (-CH₃) protons of the isopropyl groups |
Mass Spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of 2-(Diisopropylamino)ethanol hydrochloride, which is crucial for identity confirmation and impurity analysis. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI), the hydrochloride salt typically loses the hydrogen chloride molecule, and the resulting spectrum is that of the free base, 2-(Diisopropylamino)ethanol.
The mass spectrum of the free base shows a molecular ion (M⁺) peak corresponding to its molecular weight (145.24 g/mol ). The fragmentation pattern provides a structural fingerprint of the molecule. The most abundant fragment ion is typically observed at an m/z of 30, corresponding to the [CH₂=NH₂]⁺ fragment, which is a characteristic feature of primary amines but can also be formed through rearrangement in tertiary amines. Other significant fragments arise from the loss of methyl and isopropyl groups.
Interactive Data Table: Key Mass Fragments of 2-(Diisopropylamino)ethanol (Electron Ionization)
| m/z (Mass/Charge Ratio) | Proposed Fragment | Significance |
| 145 | [C₈H₁₉NO]⁺ | Molecular Ion (M⁺) |
| 130 | [M - CH₃]⁺ | Loss of a methyl group |
| 100 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 72 | [CH₂=N(CH(CH₃)₂)H]⁺ | Cleavage of the ethyl chain |
| 44 | [CH₂=CHOH]⁺ | Fragment from the ethanol (B145695) portion |
| 30 | [CH₂=NH₂]⁺ | Common amine fragment |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and quantifying any non-volatile impurities. Due to the compound's polar and ionic nature, reversed-phase chromatography is a common approach.
A typical HPLC method would utilize a C18 stationary phase column with a gradient elution mobile phase, often consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection can be challenging as the molecule lacks a strong UV chromophore. Therefore, detection may be performed at low UV wavelengths (around 200-210 nm) or by using more universal detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer. This method effectively separates the main compound from synthesis by-products, precursors, and degradation products.
Interactive Data Table: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |
| Mobile Phase | A: Water with buffer (e.g., phosphate (B84403) or acetate)B: Acetonitrile or Methanol | Elution of polar and non-polar compounds |
| Elution Mode | Gradient | To ensure separation of a wide range of impurities |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detector | UV (200-210 nm), ELSD, CAD, or MS | Universal detection for compounds with poor UV absorbance |
| Column Temp | 25-30 °C | To ensure reproducible retention times |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While the non-volatile this compound salt cannot be directly analyzed by GC-MS, the method is invaluable for analyzing the corresponding free base and for detecting volatile impurities in the salt form, such as residual solvents from the manufacturing process.
For the analysis of the amine itself, the hydrochloride salt is typically neutralized with a base and extracted into an organic solvent to isolate the volatile free base, 2-(Diisopropylamino)ethanol. The extract is then injected into the GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each component based on its unique mass spectrum. Commercial suppliers often use GC to assess the purity of the free base, confirming its suitability for various applications.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a purified compound by determining the mass percentages of its constituent elements. For this compound (C₈H₂₀ClNO), this analysis confirms the precise ratio of carbon, hydrogen, chlorine, and nitrogen.
The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the stoichiometric purity of the compound. This technique is critical in research and for the validation of new synthesis batches.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 52.88% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 11.09% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.51% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.71% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.80% |
| Total | C₈H₂₀ClNO | 181.707 | 100.00% |
Advanced Methodologies for Studying Hydrolytic Degradation Products
The study of hydrolytic degradation is a critical aspect of pharmaceutical development and chemical stability assessment. It provides insights into the potential degradation pathways of a substance when exposed to aqueous environments, which is essential for ensuring its quality, efficacy, and safety. While specific research on the hydrolytic degradation of this compound is not extensively available in publicly accessible literature, general principles of amino alcohol chemistry and established analytical methodologies for degradation studies can be applied to understand its potential behavior.
For a compound like this compound, which is an amino alcohol, hydrolysis would primarily involve reactions influenced by pH and temperature. The tertiary amine and the alcohol functional groups are the main sites of interest for potential degradation. However, without specific experimental data, any discussion on its degradation products remains theoretical.
Advanced analytical methodologies are indispensable for the identification and quantification of potential degradation products that may form under hydrolytic stress conditions. These techniques are crucial for developing stability-indicating methods that can accurately measure the active substance in the presence of its degradants.
A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive analysis of hydrolytic degradation.
Chromatographic Separation Techniques:
High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating degradation products from the parent compound and from each other. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for small molecules. chromatographyonline.com The development of a stability-indicating HPLC method is a meticulous process that involves optimizing various parameters to achieve adequate separation. chromatographyonline.com
Column Selection: A variety of stationary phases, such as C18 or C8 columns, are evaluated to find the one that provides the best resolution for the parent compound and its potential degradation products.
Mobile Phase Optimization: The composition of the mobile phase, including the organic solvent (e.g., acetonitrile, methanol), aqueous buffer, and pH, is critical for achieving separation. chromatographyonline.com Gradient elution is often preferred over isocratic elution to resolve compounds with a wide range of polarities. researchgate.net
Detector: A photodiode array (PDA) detector is commonly used as it can provide spectral information for peak purity assessment, helping to ensure that a chromatographic peak corresponds to a single compound. chromatographyonline.com
Spectroscopic Identification Techniques:
Once the degradation products are separated by chromatography, spectroscopic techniques are used for their structural elucidation.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying degradation products. ijmr.net.inacs.org It provides information about the molecular weight of the degradants and their fragmentation patterns, which are crucial for determining their structures. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of molecules. ijmr.net.in It is often used to confirm the structure of isolated degradation products.
Forced Degradation Studies:
Forced degradation, or stress testing, is intentionally carried out to generate degradation products. nih.govajpsonline.com For hydrolytic degradation, this involves subjecting the compound to a range of pH conditions (acidic, basic, and neutral) at elevated temperatures. nih.gov The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method is capable of detecting and separating the degradants that are likely to form under normal storage conditions. biopharminternational.com
While specific data on the hydrolytic degradation products of this compound is not available in the reviewed literature, a hypothetical study would involve the following steps:
Stress Sample Generation: Solutions of this compound would be prepared in acidic (e.g., HCl), basic (e.g., NaOH), and neutral (water) media and subjected to heat.
Chromatographic Analysis: The stressed samples would be analyzed by a developed stability-indicating HPLC method to separate the parent compound from any formed degradation products.
Identification and Characterization: The degradation products would be identified and characterized using LC-MS to determine their molecular weights and fragmentation patterns. If necessary, preparative HPLC could be used to isolate the degradants for further structural elucidation by NMR.
Hypothetical Data Tables:
Without actual experimental data, the following tables are presented as illustrative examples of how such data would be organized and presented.
Table 1: Hypothetical Chromatographic Conditions for Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or other suitable wavelength) |
| Injection Volume | 10 µL |
Table 2: Hypothetical Hydrolytic Degradation Products of this compound
| Degradation Product | Retention Time (min) | Proposed Structure | Mass (m/z) |
| DP-1 | 5.2 | Hypothetical Structure 1 | Hypothetical Mass 1 |
| DP-2 | 8.7 | Hypothetical Structure 2 | Hypothetical Mass 2 |
| DP-3 | 12.1 | Hypothetical Structure 3 | Hypothetical Mass 3 |
It is important to reiterate that the information presented above is based on general principles of analytical chemistry and drug degradation studies. Specific and detailed research findings on the hydrolytic degradation of this compound are required to provide a definitive account of its degradation products and the most appropriate analytical methodologies for their characterization.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are essential for determining the three-dimensional structure and conformational landscape of 2-(Diisopropylamino)ethanol (B145969). The molecule's flexibility, arising from rotation around several single bonds, results in multiple possible conformers with distinct energy levels.
A systematic conformational analysis, typically performed using Density Functional Theory (DFT) methods, reveals the most stable arrangements of the atoms. For analogous amino alcohols like 2-isopropylaminoethanol, studies have shown that the potential energy surface contains several unique conformers. researchgate.net The most stable conformers are characterized by the presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the amino group (O–H···N). researchgate.net This interaction creates a pseudo-cyclic structure, which significantly stabilizes the conformation.
Table 1: Calculated Properties of a Representative Stable Conformer of an Amino Alcohol Data based on analogous compounds like 2-isopropylaminoethanol.
| Parameter | Value |
| O–H···N Bond Distance | ~2.0 - 2.5 Å |
| O–H···N Bond Angle | ~140° - 160° |
| Relative Energy | 0.00 kJ/mol (Global Minimum) |
| Dipole Moment | ~2.5 - 3.0 D |
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of 2-(Diisopropylamino)ethanol governs its chemical reactivity. Methods like Natural Bond Orbital (NBO) analysis are used to investigate charge distribution, orbital interactions, and the nature of intramolecular bonding. researchgate.net
The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxyl group are the primary centers of nucleophilicity and basicity. The dual functionality of an amine and an alcohol group allows the molecule to engage in a wide variety of reactions. solubilityofthings.com The amine group's ability to be protonated is a key aspect of its reactivity, particularly in acid-base chemistry.
Computational models can predict reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized around the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO energy indicates the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Table 2: Predicted Electronic Properties of 2-(Diisopropylamino)ethanol Values are illustrative and depend on the level of theory and basis set used in the calculation.
| Property | Predicted Value/Description |
| HOMO Energy | High, indicating strong nucleophilicity |
| LUMO Energy | High, indicating low electrophilicity |
| HOMO-LUMO Gap | Large, suggesting high kinetic stability |
| NBO Charge on Nitrogen | Negative (e.g., ~ -0.6 e) |
| NBO Charge on Oxygen | Negative (e.g., ~ -0.7 e) |
Molecular Dynamics Simulations for Solvent Interactions (e.g., with water or other solvents)
Molecular Dynamics (MD) simulations are employed to study the behavior of 2-(Diisopropylamino)ethanol in a solvent environment, providing insights into solvation processes and intermolecular forces over time. youtube.com For the hydrochloride salt, simulations can model the dissociation and interaction of the protonated amine and the chloride anion with solvent molecules.
In aqueous solutions, the polar hydroxyl and amino groups of 2-(Diisopropylamino)ethanol form strong hydrogen bonds with water molecules. solubilityofthings.com The hydrophobic isopropyl groups, however, interact unfavorably with water, leading to interesting structural arrangements in the solvent. MD simulations of similar ethanol-water mixtures show that the solute can influence the local structure of water, strengthening or disrupting the existing hydrogen bond network. researchgate.net
Simulations can track key metrics such as:
Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen or oxygen) on the solute, revealing the structure of the solvation shells.
Hydrogen Bond Dynamics: The average number and lifetime of hydrogen bonds between the solute and solvent can be calculated, quantifying the strength of these interactions.
Solvent Accessible Surface Area (SASA): This metric measures the surface area of the molecule exposed to the solvent, which can change based on the molecule's conformation and aggregation state. nih.gov
These simulations show a preference for the formation of low-dimensional structures, such as molecular chains, driven by the association of molecules via their alcohol groups. researchgate.net
Reaction Pathway Modeling and Energetics
Computational modeling can be used to map out the entire energy landscape of a chemical reaction involving 2-(Diisopropylamino)ethanol, from reactants to products, through transition states. This is crucial for understanding reaction mechanisms and predicting reaction rates.
For example, the reaction of related β-amino alcohols with thionyl chloride has been investigated using computational methods to elucidate the substitution mechanism. researchgate.net Such studies calculate the activation energies for different potential pathways, allowing researchers to predict the most likely reaction mechanism and the major products formed.
Table 3: Illustrative Energetics for a Hypothesized Reaction Step Based on general reaction modeling principles.
| Parameter | Energy Value (kcal/mol) | Description |
| Reactant Complex Energy | 0.0 | Relative energy of the initial state |
| Transition State Energy | +15 to +25 | The energy barrier that must be overcome for the reaction to proceed |
| Intermediate Energy | -5 to +5 | Energy of a stable, but transient, species formed during the reaction |
| Product Complex Energy | -10 | Relative energy of the final state |
Industrial and Specialized Chemical Processing Applications
Utilization as a Chemical Intermediate in Broader Manufacturing Sectors
2-(Diisopropylamino)ethanol (B145969) hydrochloride and its free base form, 2-(Diisopropylamino)ethanol, are recognized for their utility as intermediates and reagents in a variety of chemical synthesis processes. rsc.orgcymitquimica.com The molecule's dual functionality, containing both an amine and an alcohol group, makes it a versatile building block for the production of more complex chemical structures. solubilityofthings.com It is broadly used in organic chemistry to synthesize other chemicals and substances. cymitquimica.comchemicalbook.com
One of the most notable industrial applications is its role as a precursor in the production of specialized organophosphorus compounds, including the nerve agent VX. wikipedia.org Beyond this highly specialized field, the related compound 2-(diisopropylamino)ethyl chloride hydrochloride is utilized in the manufacturing chemistry of various advanced intermediates. marketpublishers.com The inherent reactivity of the diisopropylamino group and the hydroxyl group allows for its incorporation into larger molecules intended for diverse applications. solubilityofthings.com Its classification as a laboratory chemical used for the synthesis of substances underscores its fundamental role in chemical production. cymitquimica.com
Applications in Material Science and Surface Modification
While direct, large-scale applications of 2-(Diisopropylamino)ethanol hydrochloride in material science are not extensively documented, the functional groups within its structure are of significant interest in the field. Specifically, the tertiary amine group is known for its pH-responsive nature. This property is exploited in advanced polymer science.
For instance, a closely related monomer, 2-(diisopropylamino)ethyl methacrylate (B99206) (DIPEMA), is used to synthesize smart polymers. rsc.org Copolymers incorporating PDPA, the polymer of DIPEMA, can self-assemble into nanoparticles or vesicles that change their structure in response to pH changes. rsc.orgrsc.org These materials are being researched for their potential in creating pH-triggered release systems. rsc.org The synthesis of these advanced polymers often occurs via techniques like reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.orgrsc.org Although these applications use a derivative and not this compound itself, they highlight the value of the diisopropylamino functional group for creating materials with tunable properties.
Role as a Solvent or Solvent Additive in Chemical Processes
The free base form, 2-(Diisopropylamino)ethanol, possesses distinct solvent properties owing to its molecular structure as an amino alcohol. solubilityofthings.com It is a hygroscopic, colorless to light yellow liquid that can absorb moisture from the air. solubilityofthings.comchemicalbook.com Its solubility characteristics are a key aspect of its function as a solvent.
The compound demonstrates good solubility in polar solvents like water and other alcohols, which is attributed to the presence of the hydroxyl (-OH) and amino groups that can participate in hydrogen bonding. solubilityofthings.com Conversely, it has limited solubility in non-polar solvents such as hexane. solubilityofthings.com This dual nature allows it to be useful in diverse chemical reactions where it can dissolve both polar and some nonpolar substances. solubilityofthings.com The hydrochloride salt form, this compound, is a crystalline solid with enhanced water solubility compared to its free base. cymitquimica.com The choice of solvent can significantly impact the reactivity and stability of chemical systems, making the specific properties of 2-(Diisopropylamino)ethanol and its salt form valuable in process chemistry. solubilityofthings.com
Integration into Specialized Chemical Formulations (excluding pharmaceutical drug formulations)
Beyond its role as a synthesis intermediate, this compound is integrated into specialized chemical formulations for non-pharmaceutical end uses. The most prominent documented example is its use as a key precursor in the manufacture of the chemical agent VX. wikipedia.org
Additionally, amino alcohols as a class of compounds are used as corrosion inhibitors in various industrial settings. mdpi.com Amines can be included in formulations designed to protect metal surfaces in refinery overhead systems by neutralizing acidic species and forming a protective film. watertechnologies.com Corrosion inhibitors are often added to fuel ethanol (B145695) to protect transportation and storage infrastructure. cloudfront.net The presence of the amino group in 2-(Diisopropylamino)ethanol suggests its potential for use in similar corrosion-inhibiting formulations, where such compounds are added in small quantities to prevent rust and other forms of corrosion in pipelines and vehicle fuel systems. mdpi.comwatertechnologies.com
Data Tables
Table 1: Physicochemical Properties of 2-(Diisopropylamino)ethanol and its Hydrochloride Salt
| Property | Value | Source(s) |
| 2-(Diisopropylamino)ethanol | ||
| CAS Number | 96-80-0 | sigmaaldrich.com |
| Molecular Formula | C8H19NO | chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 145.24 g/mol | sigmaaldrich.com |
| Appearance | Colorless to light yellow liquid | chemicalbook.com |
| Boiling Point | 187-192 °C | chemicalbook.comsigmaaldrich.com |
| Density | 0.826 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.442 | chemicalbook.comsigmaaldrich.com |
| Vapor Pressure | <1 mmHg (20 °C) | sigmaaldrich.com |
| Solubility | Good in polar solvents (water, alcohols); limited in non-polar solvents. | solubilityofthings.com |
| This compound | ||
| CAS Number | 63051-68-3 | cymitquimica.com |
| Molecular Formula | C8H20ClNO | cymitquimica.com |
| Molecular Weight | 181.7 g/mol | cymitquimica.com |
| Appearance | White to off-white crystalline solid | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
Table 2: Synonyms for 2-(Diisopropylamino)ethanol and its Hydrochloride Salt
| Compound Form | Synonyms | Source(s) |
| 2-(Diisopropylamino)ethanol | N,N-Diisopropylethanolamine; 2-[Bis(1-methylethyl)amino]ethanol; (Diisopropylamino)ethanol; Diisopropylethanolamine | chemicalbook.comsigmaaldrich.comchemspider.com |
| This compound | 2-(Dipropan-2-ylamino)ethanol hydrochloride; Ethanol, 2-[Bis(1-Methylethyl)Amino]-, Hydrochloride (1:1) | cymitquimica.com |
Emerging Research Avenues and Future Perspectives
Development of Novel Functional Derivatives and Hybrid Systems
A significant area of emerging research lies in the synthesis of novel functional derivatives of 2-(Diisopropylamino)ethanol (B145969) and their incorporation into sophisticated hybrid systems. A notable example is the derivatization of 2-(Diisopropylamino)ethanol into 2-(diisopropylamino)ethyl methacrylate (B99206) (DPAEMA). This methacrylate derivative serves as a crucial monomer for the synthesis of stimuli-responsive polymers.
Researchers have successfully synthesized diblock copolymers such as poly(2-(methacryloyloxy)ethyl-phosphorylcholine)-co-poly(2-(diisopropylamino)ethyl methacrylate) (PMPC-PDPA). nih.gov These copolymers self-assemble into polymersomes, which are nanoscale vesicles that can encapsulate therapeutic agents. nih.gov The PDPA component imparts pH-responsiveness, allowing for the controlled release of encapsulated contents in response to changes in the acidity of the surrounding environment. nih.gov This has significant implications for targeted drug delivery systems.
Hybrid systems are also being developed by combining these functional polymers with other materials to create multifunctional constructs. For instance, hybrid capsules with an inner layer of pH-responsive poly(2-(diisopropylamino)ethyl methacrylate) (PDPA) and an outer layer of low-fouling poly(N-vinylpyrrolidone) have been fabricated. This design leverages the charge-shifting properties of PDPA for improved cargo encapsulation and retention, while the outer layer enhances biocompatibility.
The development of these derivatives and hybrid systems is paving the way for next-generation drug and gene delivery carriers, designed to overcome biological barriers and improve therapeutic efficacy.
Exploration of Enhanced Catalytic Systems and Mechanisms
The inherent properties of 2-(Diisopropylamino)ethanol, particularly its basicity and potential as a ligand, are being explored in the development of enhanced catalytic systems. While the hydrochloride salt is the stable form, the free base, 2-(Diisopropylamino)ethanol, is often the active species in catalytic applications. nih.gov Its sterically hindered amino group and hydroxyl functionality allow it to participate in a variety of organic transformations.
Current research is focused on understanding the catalytic mechanisms of sterically hindered amino alcohols in reactions such as the asymmetric borane (B79455) reduction of ketones. semanticscholar.org While not specifically detailing 2-(diisopropylamino)ethanol, these studies provide mechanistic insights that can be applied to its catalytic potential. The formation of intermediates and the role of the ligand in influencing the stereoselectivity of the reaction are key areas of investigation. semanticscholar.org
Furthermore, the "hydrogen-borrowing" mechanism, where an alcohol is temporarily oxidized to a carbonyl compound by a catalyst, is a significant area of research for amino alcohol catalysis. researchgate.net This strategy is employed in the alkylation of amines with alcohols. The sterically hindered nature of the diisopropylamino group could offer unique selectivity in such transformations. The development of catalysts that can efficiently mediate these reactions under mild conditions is a primary goal.
Future research in this area will likely focus on designing chiral derivatives of 2-(Diisopropylamino)ethanol to act as ligands in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. nih.gov
Integration into Advanced Materials Science Beyond Polymer Systems
While much of the current research on functional derivatives of 2-(Diisopropylamino)ethanol hydrochloride focuses on polymer systems, there is a growing interest in its integration into other advanced materials, such as metal-organic frameworks (MOFs). MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis.
The synthesis of MOFs often involves the use of organic linkers and, in some cases, modulators or structure-directing agents to control the final architecture and properties of the material. nih.govresearchgate.net The diisopropylamino and hydroxyl groups of 2-(Diisopropylamino)ethanol make it a potential candidate for use as a functional ligand or a structure-directing agent in MOF synthesis. nih.gov The incorporation of such functional molecules into the MOF structure can impart specific properties, such as basicity for catalytic applications or stimuli-responsiveness.
The use of templating methods to create porous structures is a well-established strategy in materials science. rsc.orgresearchgate.net Organic molecules can act as templates around which an inorganic framework is built. After the framework is formed, the organic template is removed, leaving behind a porous structure. The specific size and shape of 2-(Diisopropylamino)ethanol could potentially direct the formation of unique pore architectures in materials like zeolites or other porous carbons. rsc.org
Although direct integration of this compound into MOFs and other non-polymeric materials is still a nascent area of research, the potential for creating novel functional materials with tailored properties is significant and warrants further investigation.
Interdisciplinary Research Frontiers Involving Chemical Reactivity and Synthetic Methodologies
The unique combination of a sterically hindered tertiary amine and a primary alcohol in this compound presents opportunities for interdisciplinary research at the intersection of chemistry, materials science, and biology. Its chemical reactivity is being explored in the context of developing novel synthetic methodologies and analytical techniques.
In the realm of synthetic chemistry, the development of novel methods for the synthesis of chiral amino alcohols is of great importance due to their prevalence in biologically active molecules. nih.gov The sterically hindered nature of 2-(Diisopropylamino)ethanol can be exploited to achieve high selectivity in certain reactions. Research into the catalytic enantioselective synthesis of complex molecules often relies on the design of specific chiral ligands, a role that derivatives of this compound could potentially fill. organic-chemistry.org
From an analytical perspective, the development of novel sensors is a burgeoning field of interdisciplinary research. For instance, sensors for the detection of ethanol (B145695) are being developed using various materials, including metal oxides and hydrogel-based systems. mdpi.commdpi.com Functional derivatives of 2-(Diisopropylamino)ethanol could be incorporated into sensor platforms to enhance selectivity and sensitivity, leveraging the specific interactions of the diisopropylamino group.
Furthermore, the principles of supramolecular chemistry, which involves the study of non-covalent interactions, could be applied to understand and control the self-assembly of derivatives of this compound into more complex architectures. This could lead to the development of new "smart" materials that respond to external stimuli in a controlled manner.
As research continues to push the boundaries of materials science and synthetic chemistry, the unique properties of this compound are likely to find new and innovative applications across a range of scientific disciplines.
Q & A
Q. How does steric hindrance from diisopropyl groups influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
